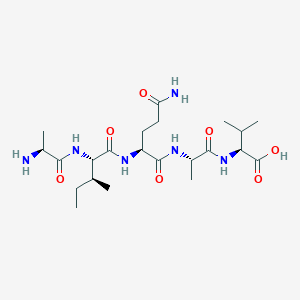
L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine is a peptide compound composed of five amino acids: alanine, isoleucine, glutamine, alanine, and valine. Peptides like this one are crucial in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Common Reagents and Conditions
Hydrolysis: Typically performed using acids (e.g., HCl) or enzymes (e.g., proteases).
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Hydrolysis: Produces individual amino acids.
Oxidation: Results in oxidized amino acid residues.
Reduction: Leads to reduced forms of the peptide.
Scientific Research Applications
L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may influence cellular signaling pathways, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.
L-Alanyl-L-isoleucine: Another dipeptide used in biochemical research.
L-Alanyl-L-valine: Studied for its role in protein structure and function.
Uniqueness
L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of alanine, isoleucine, glutamine, and valine residues allows for unique interactions and functions compared to other peptides.
Properties
CAS No. |
823233-18-7 |
|---|---|
Molecular Formula |
C22H40N6O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H40N6O7/c1-7-11(4)17(28-18(30)12(5)23)21(33)26-14(8-9-15(24)29)20(32)25-13(6)19(31)27-16(10(2)3)22(34)35/h10-14,16-17H,7-9,23H2,1-6H3,(H2,24,29)(H,25,32)(H,26,33)(H,27,31)(H,28,30)(H,34,35)/t11-,12-,13-,14-,16-,17-/m0/s1 |
InChI Key |
BSWUAFDPWDIEOO-HHHJXDIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)



![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

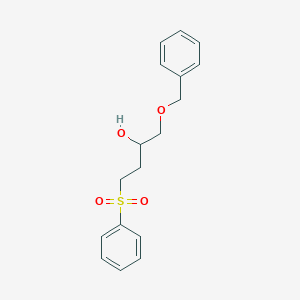
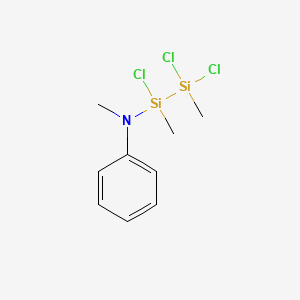
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
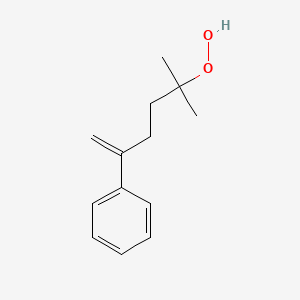
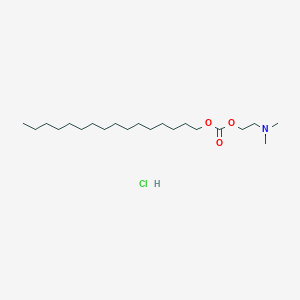
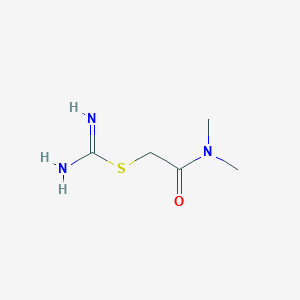
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
